molecular formula C21H33N3O7 B14289743 2,4,6-Trinitro-3-pentadecylphenol CAS No. 138555-61-0

2,4,6-Trinitro-3-pentadecylphenol

Cat. No.: B14289743
CAS No.: 138555-61-0
M. Wt: 439.5 g/mol
InChI Key: POLUINZFGXQZBP-UHFFFAOYSA-N
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Description

2,4,6-Trinitro-3-pentadecylphenol is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups (-NO2) attached to the benzene ring at positions 2, 4, and 6, along with a pentadecyl chain (C15H31) at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitro-3-pentadecylphenol typically involves the nitration of 3-pentadecylphenol. The process begins with the preparation of 3-pentadecylphenol, which can be synthesized through the alkylation of phenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The nitration reaction is then carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitro-3-pentadecylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trinitro-3-pentadecylphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitro-3-pentadecylphenol involves its interaction with molecular targets and pathways. The nitro groups on the benzene ring make the compound highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with cellular components, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2,4,6-Trinitro-3-pentadecylphenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of nitro groups and a long alkyl chain, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

138555-61-0

Molecular Formula

C21H33N3O7

Molecular Weight

439.5 g/mol

IUPAC Name

2,4,6-trinitro-3-pentadecylphenol

InChI

InChI=1S/C21H33N3O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-18(22(26)27)16-19(23(28)29)21(25)20(17)24(30)31/h16,25H,2-15H2,1H3

InChI Key

POLUINZFGXQZBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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